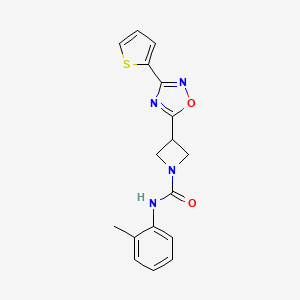

3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylphenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-5-2-3-6-13(11)18-17(22)21-9-12(10-21)16-19-15(20-23-16)14-7-4-8-24-14/h2-8,12H,9-10H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQWMVUJIHCUHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)azetidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.

Introduction of the thiophene ring: This step may involve coupling reactions, such as Suzuki or Stille coupling, to attach the thiophene moiety to the oxadiazole ring.

Azetidine ring formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.

Final coupling: The final step involves coupling the azetidine derivative with the oxadiazole-thiophene intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve continuous flow chemistry, use of green solvents, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.

Common Reagents and Conditions

Oxidizing agents: mCPBA, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Coupling reagents: EDCI, DCC, HATU.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound's structure, featuring thiophene and oxadiazole rings, positions it as a promising scaffold for drug development. These rings enhance the compound's lipophilicity and biological activity, making it suitable for targeting various diseases.

Anticancer Activity

Research indicates that derivatives of oxadiazole can exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole core can inhibit thymidylate synthase, an enzyme critical for DNA synthesis. In vitro tests revealed IC50 values ranging from 0.47 to 1.4 µM against different cancer cell lines, demonstrating the compound's potential as an anticancer agent .

Antimicrobial Properties

The presence of the thiophene ring is associated with enhanced antimicrobial activity. Compounds similar to 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)azetidine-1-carboxamide have been evaluated for their efficacy against various bacterial and fungal strains. The dual action against both cancerous and microbial cells makes it a candidate for developing broad-spectrum therapeutic agents .

Materials Science

Organic Electronics

The unique electronic properties of this compound allow it to be utilized in the development of organic semiconductors and light-emitting diodes (LEDs). The conjugated system formed by the thiophene and oxadiazole moieties facilitates electron mobility, which is crucial for efficient charge transport in electronic applications.

Photovoltaic Applications

Research has explored the use of thiophene-based compounds in organic photovoltaic cells. The incorporation of such compounds can enhance the efficiency of solar cells by improving light absorption and charge separation processes .

Biological Studies

Biochemical Pathways

The interaction of this compound with biological targets is critical for understanding its mechanism of action. For example, its potential to inhibit acetylcholinesterase suggests applications in treating neurological disorders by modulating cholinergic signaling pathways .

Case Studies

- Anticancer Activity Evaluation : A study conducted on human hepatocellular carcinoma and lung cancer cell lines demonstrated that derivatives of oxadiazole could effectively inhibit cell proliferation through targeted action on DNA replication mechanisms.

- Antimicrobial Efficacy : A series of experiments evaluating the antimicrobial properties against Gram-positive and Gram-negative bacteria indicated significant inhibition zones, highlighting the compound's potential as a new class of antibiotics .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine vs. Azetidine Cores

Compound A : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide

- Core : Piperidine (six-membered ring) instead of azetidine.

- Substituents : 4-Fluorophenyl on oxadiazole vs. thiophen-2-yl in the target compound.

- Activity : Demonstrated higher binding affinity to Mycobacterium tuberculosis receptors compared to standards, attributed to the fluorophenyl group’s electronegativity enhancing polar interactions. Pharmacophoric properties include optimal logP and hydrogen-bonding capacity .

- Comparison : The azetidine in the target compound may reduce metabolic flexibility but improve target selectivity due to its smaller, strained structure. Thiophene’s π-electron density could enhance aromatic stacking compared to fluorophenyl’s charge interactions .

- Compound B: (S)-Methyl-[3-(o-tolyl)-1,2,4-oxadiazol-5-yl] propyl glycoside (C22H25N2O7) Core: Propyl-linked oxadiazole instead of azetidine. Structural Data: Triclinic crystal system (space group P1) with a 4,6-di-O-acetyl-2,3-dideoxyhexose moiety. The o-tolyl group aligns with the target compound’s carboxamide substituent . The glycoside moiety in Compound B suggests divergent applications (e.g., antiviral or antibacterial) compared to the target compound’s carboxamide-driven receptor targeting .

Heterocyclic Variants: Oxadiazole vs. Tetrazole

- Compound C: 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole Core: Tetrazole (five-membered ring with four nitrogen atoms) instead of oxadiazole. Activity: High binding affinity in antituberculosis assays, linked to tetrazole’s strong hydrogen-bonding capacity and ionizable NH groups. Comparison: The target compound’s oxadiazole offers greater metabolic resistance compared to tetrazole’s susceptibility to enzymatic degradation.

Substituent Effects: Thiophene vs. Difluoromethyl

- Compound D: 2-[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride Substituent: Difluoromethyl on oxadiazole vs. thiophen-2-yl. The hydrochloride salt improves aqueous solubility compared to the target compound’s free base form . Comparison: Thiophene’s aromaticity may favor interactions with hydrophobic receptor pockets, whereas difluoromethyl’s electron-withdrawing effects could alter binding kinetics. The target compound’s o-tolyl carboxamide may further modulate solubility and target engagement .

Biological Activity

The compound 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)azetidine-1-carboxamide is a derivative of the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, particularly its anticancer potential, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a complex structure that includes:

- Oxadiazole ring : A five-membered heterocyclic compound known for its pharmacological properties.

- Thiophene moiety : Enhances biological activity due to its electron-rich nature.

- Azetidine ring : Contributes to the compound's stability and reactivity.

Biological Activity Overview

-

Anticancer Activity :

- Compounds containing the oxadiazole scaffold have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications to the oxadiazole structure can enhance selectivity and potency against malignant cells .

- The compound has been tested against several cancer types, including leukemia and breast cancer, demonstrating promising results in inhibiting cell proliferation .

-

Mechanisms of Action :

- The biological activity of oxadiazoles often involves the inhibition of key enzymes and proteins associated with cancer progression. These include:

- Molecular docking studies suggest that the compound interacts with these targets through specific binding affinities, leading to alterations in cellular pathways that promote apoptosis (programmed cell death) in cancer cells .

Research Findings

Recent studies have highlighted various aspects of the biological activity of similar compounds:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | K562 (Leukemia) | 7.4 | Inhibition of Abl protein kinase |

| 2 | MCF-7 (Breast Cancer) | <10 | Induction of apoptosis |

| 3 | U-937 (Monocytic Leukemia) | <5 | Inhibition of HDAC |

Case Studies

-

Cytotoxicity Studies :

A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with a thiophene substitution exhibited enhanced cytotoxicity compared to those without it . -

Molecular Modeling :

Molecular simulations have illustrated how modifications in the oxadiazole structure can influence binding interactions with target proteins. For instance, a derivative showed a strong binding affinity for thymidylate synthase, suggesting a potential pathway for drug development targeting this enzyme .

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of this compound, particularly in forming the oxadiazole ring and azetidine-carboxamide linkage?

- Methodological Answer : The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole core, followed by coupling with the azetidine-carboxamide moiety. Key steps include:

- Oxadiazole formation : Using nitrile oxide intermediates or cyclization of acylthiosemicarbazides under acidic conditions .

- Coupling reactions : Employing carbodiimide-based reagents (e.g., EDC/HOBt) to link the oxadiazole to the azetidine-carboxamide group .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/DMF mixtures to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR to verify proton environments and carbon frameworks, focusing on diagnostic peaks (e.g., oxadiazole C=N at ~160–165 ppm) .

- IR : Confirming carbonyl stretches (amide C=O at ~1650–1700 cm) and oxadiazole ring vibrations (C-O-C at ~950–1000 cm) .

- X-ray crystallography : Using SHELXL for refinement of high-resolution data to resolve azetidine ring puckering and oxadiazole planarity .

Q. How should initial biological activity screenings be designed to evaluate this compound’s potential therapeutic relevance?

- Methodological Answer :

- In vitro assays : Prioritize enzyme inhibition (e.g., kinases, proteases) due to oxadiazole’s role in binding catalytic sites .

- Cell-based models : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays, with IC calculations via MTT or resazurin protocols .

- Control compounds : Include structurally similar analogs (e.g., phenyl vs. thiophen-oxadiazole derivatives) to establish baseline activity .

Advanced Research Questions

Q. What challenges arise in refining crystallographic data for this compound, particularly in resolving azetidine ring conformations?

- Methodological Answer :

- Data collection : High-resolution (<1.0 Å) data is critical to resolve torsional angles in the azetidine ring, which can adopt envelope or twist conformations .

- Refinement strategies : Use SHELXL’s restraints for bond lengths/angles in the oxadiazole and azetidine moieties to prevent overfitting .

- Disorder handling : Apply PART and SIMU instructions for disordered thiophene or o-tolyl groups .

Q. How can structure-activity relationship (SAR) studies be designed to assess the impact of substituents (e.g., thiophen-2-yl vs. phenyl) on bioactivity?

- Methodological Answer :

- Analog synthesis : Replace thiophen-2-yl with furan-2-yl or pyridin-3-yl to evaluate electronic effects .

- Bioisosteric substitutions : Compare o-tolyl with m-tolyl or p-fluorophenyl in the carboxamide group to probe steric and hydrophobic interactions .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with targets like CB2 receptors .

Q. How should researchers address contradictions in bioactivity data across different assay conditions (e.g., pH, solvent)?

- Methodological Answer :

- Standardized protocols : Use consistent solvent systems (e.g., DMSO ≤0.1% v/v) and buffer pH (7.4 for physiological relevance) .

- Dose-response validation : Replicate assays in orthogonal models (e.g., enzymatic vs. cell-based) to confirm target specificity .

- Metabolic stability tests : Assess compound degradation in liver microsomes to rule out false negatives from rapid metabolism .

Q. What computational approaches are recommended for predicting this compound’s pharmacokinetic properties and toxicity?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (target <5), aqueous solubility, and CYP450 inhibition .

- Toxicity profiling : Apply ProTox-II for hepatotoxicity and AMES mutagenicity predictions, prioritizing low-risk scaffolds .

- MD simulations : Run GROMACS simulations to assess membrane permeability and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.